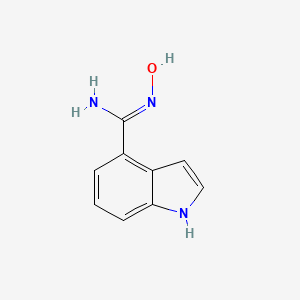

N-Hydroxy-1H-indole-4-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N'-hydroxy-1H-indole-4-carboximidamide |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11,13H,(H2,10,12) |

InChI Key |

FIPMKQHXKKFRDZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C2C=CNC2=C1)/C(=N/O)/N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=NO)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Hydroxy 1h Indole 4 Carboximidamide

Established Synthetic Pathways to Indole (B1671886) Carboximidamides

The formation of the indole carboximidamide scaffold can be approached through several synthetic routes, primarily categorized as direct or convergent strategies. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

Direct Synthesis Approaches

Direct synthesis approaches typically involve the construction of the carboximidamide functionality on a pre-formed indole core. A key precursor for such a strategy is 4-cyanoindole (B94445). This starting material is commercially available and can also be synthesized through various laboratory methods. researchgate.netnih.govrsc.orgambeed.comsigmaaldrich.comnih.gov One common method for the synthesis of substituted indoles involves the Fischer indole synthesis, which can be adapted to produce a 4-substituted indole that can then be converted to the nitrile.

Once 4-cyanoindole is obtained, the most direct route to the corresponding N-hydroxycarboximidamide is through reaction with hydroxylamine (B1172632). This reaction is a well-established method for the preparation of N-hydroxy-carboximidamides, also known as amidoximes. While specific literature detailing the reaction of 4-cyanoindole with hydroxylamine is not prevalent, the general mechanism is understood to involve the nucleophilic attack of hydroxylamine on the nitrile carbon, followed by proton transfer to yield the final product.

Convergent Synthetic Routes

For the synthesis of dimeric indole alkaloids, convergent strategies have been successfully employed, often involving the coupling of two complex indole units. google.com A plausible convergent approach for N-hydroxy-1H-indole-4-carboximidamide could involve the synthesis of a suitably substituted o-alkynylphenylguanidine intermediate, which can then undergo cyclization to form the indole N-carboximidamide structure. researchgate.netnih.gov This method has been shown to be highly efficient and regioselective.

Synthesis of N-Hydroxy Indole Carboximidamides and Analogues

The introduction of the N-hydroxy group is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including the direct use of hydroxylamine or through the transformation of other functional groups.

Hydroxylamine-Mediated Amidation Reactions

The reaction of nitriles with hydroxylamine is a fundamental transformation in organic chemistry that leads to the formation of amidoximes. This reaction is particularly relevant for the synthesis of this compound from a 4-cyanoindole precursor. The treatment of aromatic nitriles, especially those with electron-withdrawing substituents, with hydroxylamine can yield both amides and amidoximes. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the desired N-hydroxy-carboximidamide.

| Reactant | Reagent | Product | Reference |

| Aromatic Nitriles | Hydroxylamine | Amides and Amidoximes | nih.gov |

| 4-Cyanoindole | Hydroxylamine | This compound | Inferred |

Functional Group Interconversions on Indole-Carboxylic Acid Precursors

An alternative strategy for the synthesis of this compound involves starting with indole-4-carboxylic acid. sigmaaldrich.comnih.gov This approach relies on a series of functional group interconversions. The carboxylic acid can first be converted to the corresponding carboxamide through standard amide coupling reactions. wipo.intnih.govnih.govnih.govnih.gov The resulting indole-4-carboxamide can then be further transformed into the N-hydroxy-carboximidamide. This final step is less direct than the hydroxylamine-mediated amidation of a nitrile but offers an alternative route depending on the availability of starting materials. The conversion of a carboxamide to an N-hydroxy-carboximidamide is a more complex transformation that may require multiple steps.

Furthermore, methods exist for the synthesis of N-hydroxyindoles themselves, for instance, from 2-nitrostyrenes, which could then be functionalized at the 4-position. nih.gov

| Starting Material | Intermediate | Final Product | References |

| Indole-4-carboxylic acid | Indole-4-carboxamide | This compound | sigmaaldrich.comnih.govwipo.intnih.govnih.govnih.govnih.gov |

| 2-Nitrostyrenes | N-Hydroxyindole | This compound | nih.gov |

Regioselective Synthesis of Indole N-Carboximidamides

The regioselectivity of the synthesis is crucial to ensure the formation of the desired 4-substituted indole. In the context of this compound, the regiochemistry is primarily determined by the choice of the starting material. By beginning with a 4-substituted indole, such as 4-cyanoindole or indole-4-carboxylic acid, the subsequent reactions are directed to the 4-position of the indole ring.

For syntheses that construct the indole ring itself, regioselectivity can be controlled through the choice of cyclization strategy. For example, silver(I)-catalyzed regioselective cyclization of (2-alkynylphenyl)guanidines has been shown to produce indole N-carboximidamides with high regioselectivity. researchgate.netnih.gov Similarly, gold-catalyzed intramolecular hydroamination of terminal alkynes can be used for the efficient and regioselective synthesis of indole-1-carboxamides. ambeed.com Ruthenium-catalyzed annulation reactions also offer a regioselective route to fused indole systems. nih.gov These methods, while not directly producing the target molecule, demonstrate the principles of achieving regiocontrol in indole synthesis.

| Method | Catalyst | Product | Reference |

| Ag(I)-catalyzed cyclization | Ag(I) | Indole N-carboximidamides | researchgate.netnih.gov |

| Au-catalyzed hydroamination | [Au(PPh3)]Cl/Ag2CO3 | Indole-1-carboxamides | ambeed.com |

| Ru-catalyzed annulation | Ruthenium(II) complex | Pyrrole (B145914) and indole-fused isocoumarins | nih.gov |

Gram-Scale Synthesis Considerations

The stability of the N-hydroxyindole core is a significant concern, as these compounds can be prone to decomposition or dimerization. unito.it This instability often requires careful control of reaction conditions, such as temperature and atmosphere, and may necessitate the development of purification methods that avoid harsh conditions or prolonged exposure to heat.

A plausible synthetic strategy for the gram-scale preparation would likely involve a multi-step sequence, beginning with the formation of a suitably substituted indole precursor, followed by the introduction of the N-hydroxy group and subsequent conversion to the carboximidamide functionality. Each of these steps presents unique challenges when scaling up.

Key Considerations for Gram-Scale Synthesis:

Starting Material Availability and Cost: The economic viability of a gram-scale synthesis is heavily dependent on the cost and availability of the starting materials. Routes that utilize readily available and inexpensive precursors are favored.

Process Safety: A thorough safety assessment of each reaction is crucial. This includes understanding the thermal stability of intermediates and reagents, potential for runaway reactions, and the toxicity of all substances used.

Purification and Isolation: The development of a scalable purification method is paramount. While laboratory-scale syntheses often rely on column chromatography, this can be cumbersome and expensive at a larger scale. Alternative methods such as recrystallization or precipitation are often more suitable for gram-scale production. For instance, some N-hydroxyindoles have been successfully isolated by precipitation from the reaction mixture. unito.it

Waste Management: The environmental impact of the synthesis must be considered. The use of greener solvents and reagents, as well as the development of efficient waste treatment protocols, are important aspects of a responsible scale-up process.

Hypothetical Gram-Scale Synthetic Approach and Challenges:

A potential, albeit speculative, route for the gram-scale synthesis of this compound could start from a commercially available 4-cyanoindole. This route would involve the following key transformations:

N-Hydroxylation: Introduction of the hydroxy group at the N1 position of the indole ring.

Formation of the Carboximidamide: Conversion of the 4-cyano group into the N-hydroxy-carboximidamide functionality.

The following table outlines the hypothetical steps and associated considerations:

| Step | Transformation | Reagents and Conditions (Hypothetical) | Gram-Scale Challenges |

| 1 | N-Hydroxylation of 4-Cyanoindole | Reductive cyclization of a corresponding o-nitro precursor. acs.org | Handling of potentially hazardous nitro compounds and reducing agents on a large scale. Control of exotherms. |

| 2 | Formation of the Carboximidamide | Reaction of the 4-cyano group with hydroxylamine in the presence of a suitable base. | Precise control of stoichiometry and reaction temperature to avoid side reactions. Potential for the formation of impurities that are difficult to remove. |

| 3 | Purification | Recrystallization from a suitable solvent system. | Identification of an appropriate solvent system that provides high recovery and purity. Potential for product decomposition during heating. |

Detailed Research Findings from Related Syntheses:

While a direct gram-scale synthesis of the target compound is not documented, research on related indole derivatives provides valuable insights. For instance, the synthesis of N-hydroxyindoles has been achieved through various methods, including the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes, which has been reported to produce high yields and purity in an operationally simple procedure. acs.orgscilit.com Another approach involves the base-mediated cyclization of 2-nitrostyrenes. nih.gov

The stability of N-hydroxyindoles is a recurring theme. They are often described as potentially unstable compounds that can be reduced to the corresponding indoles or may require derivatization to prevent decomposition. unito.it This underscores the need for mild reaction and purification conditions. In some cases, N-hydroxyindoles bearing specific substituents have been found to precipitate from the reaction mixture, simplifying their isolation. unito.it

The synthesis of indole-2-carboxamides has been achieved through coupling reactions of the corresponding carboxylic acid with amines. arkat-usa.orgnih.gov While this is at a different position and is a simple amide, it suggests that the formation of amide-like bonds on the indole scaffold is a feasible transformation that could potentially be adapted.

The following table summarizes findings from the synthesis of related compounds, which can inform the development of a gram-scale process for this compound.

| Compound Type | Synthetic Method | Reported Yields | Scalability Notes | Reference |

| N-Hydroxyindoles | Reductive cyclization of o-nitrobenzyl ketones | >90% | Operationally simple, high purity. | acs.orgscilit.com |

| N-Hydroxy-3-aroylindoles | Cycloaddition of nitrosoarenes with alkynones | Moderate to good | Some products precipitate, aiding isolation. | unito.it |

| Indole-2-carboxamides | Coupling of indole-2-carboxylic acids with amines | Good | Tolerates various functional groups. | arkat-usa.org |

Mechanistic Organic Chemistry of Indole Carboximidamide Transformations

Reaction Mechanisms of Indole (B1671886) N-Carboximidamide Rearrangements

The skeletal rearrangement of indole N-carboximidamides represents a significant transformation, leading to the formation of complex heterocyclic systems. These reactions, often catalyzed by a base, proceed through a sequence of carefully orchestrated electronic and structural changes. A notable example is the conversion of indole N-carboximidamides into 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines. This process involves an unprecedented skeletal rearrangement that includes deprotonation, bond cleavage, and the formation of new carbon-nitrogen and carbon-carbon bonds, all within a single reaction vessel researchgate.net.

The initial and crucial step in the base-catalyzed rearrangement of indole N-carboximidamides is the deprotonation of a nitrogen atom. This event generates a reactive anionic intermediate that initiates the subsequent bond-breaking and bond-making cascade. Specifically, the reaction begins with the deprotonation of the N-H group on the indole ring researchgate.net.

Once the indole N-carboximidamide has undergone deprotonation and initial bond cleavage, the resulting intermediates embark on a series of intramolecular cyclization pathways. These pathways are fundamental to constructing the new heterocyclic framework. The rearrangement process involves the formation of both new C-N and C-C bonds in a specific sequence to yield the final product researchgate.net.

Investigation of Reaction Intermediates

Understanding the transient species, or intermediates, that are formed during a reaction is paramount to elucidating its mechanism. In the rearrangement of indole N-carboximidamides, several key intermediates have been proposed and, in some cases, trapped experimentally. Reactive carbodiimide and zwitterionic intermediates are presumed to form during the rearrangement process researchgate.net.

The formation of these intermediates helps to explain how the disconnected fragments of the starting material reassemble. For instance, carbodiimide intermediates were successfully trapped using nucleophiles like 2-phenylindole, pyrrole (B145914), and water, which lends strong support to the proposed mechanistic pathway researchgate.net. In other indole transformations, spiroindoleninium intermediates are common, arising from dearomative C3-spirocyclization. These electrophilic intermediates can then undergo a Wagner-Meerwein-like 1,2-migration, driven by the rearomatization of the indole ring, to yield the final rearranged product chemrxiv.org. The characterization and trapping of such intermediates provide concrete evidence for the proposed sequence of events in a reaction mechanism.

| Intermediate Type | Precursor System | Subsequent Reaction | Reference |

| Carbodiimide | Indole N-Carboximidamide | Nucleophilic attack, Rearrangement | researchgate.net |

| Zwitterion | Indole N-Carboximidamide | Intramolecular bond formation | researchgate.net |

| Spiroindoleninium | Indole with tethered nucleophile | Wagner-Meerwein 1,2-migration | chemrxiv.org |

| Imino quinol acetate | o-Allenyl aniline | Rearomatization | nsf.gov |

Tandem Cyclization Mechanisms in Indole Derivatives

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. These reactions are a powerful tool for the rapid construction of complex molecules from simple starting materials. In the synthesis of indole derivatives, tandem cyclizations are frequently employed.

One such example is the palladium-catalyzed tandem reaction between 2-N-unprotected-2-alkynylanilines and electron-poor alkenes, which affords 2,3-disubstituted indole derivatives mdpi.com. Another sophisticated example involves a multicomponent tandem reaction to synthesize 1-(alkoxyarylmethyl)indole-3-carboxylic esters from five basic molecules in the presence of a palladium catalyst mdpi.com. These reactions often proceed through a series of steps, such as Sonogashira cross-coupling followed by intramolecular C–N bond formation mdpi.com. The efficiency of these tandem processes lies in the careful design of substrates and the selection of a catalytic system that can orchestrate the entire sequence of transformations. A chemodivergent reaction of 2-indolylmethanols with tryptophols can lead to different cyclopenta[b]indole derivatives depending on the reaction conditions, showcasing how subtle changes can divert the tandem cyclization down different pathways nih.gov.

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Reference |

| Tandem Bromination/Friedel-Crafts | N-Aryl Enamines | CBr4 | 1H- and 3H-Indoles | mdpi.com |

| 1,3-Dipolar Cycloaddition/Ring Opening | N-Tosyl-3-nitroindole, Pyridinium Salt | Base | Indolizines | acs.org |

| Chemodivergent Tandem Cyclization | 2-Indolylmethanols, Tryptophols | Brønsted Acid | Cyclopenta[b]indoles | nih.gov |

| Tandem Sonogashira/Cyclization | o-Iodo-aniline, Alkynes | Pd(OAc)2/Xphos | 2-Substituted Indoles | nih.gov |

Mechanistic Insights into Functional Group Transformations

The functional groups attached to the indole core can undergo a variety of transformations, each with its own distinct mechanism. These transformations are crucial for the synthesis of diverse indole derivatives with tailored properties. For example, the migration of an acyl group from the nitrogen to the C3 position of the indole ring has been observed in palladium-catalyzed reactions of N-acyl-2-alkynylanilines mdpi.com.

Another fascinating transformation is the Sommelet-Hauser rearrangement, which has been unexpectedly observed during cyclization attempts of certain indole systems. This rearrangement involves the concurrent cyclization and introduction of a methylsulfanylmethyl group onto the indole 4-position, a process that requires the de-aromatization of the pyrrole ring of the indole before a researchgate.netmdpi.com sigmatropic shift can occur semanticscholar.org. Furthermore, the conversion of the alanyl side chain of 5,7-dibromo-L-tryptophan to a nitrile by the enzyme AetD proceeds through a unique mechanism proposed to involve an aziridine intermediate, representing a new paradigm for nitrile biogenesis nih.gov. These examples underscore the rich and often unpredictable chemistry of functional group transformations in the indole family.

Structure Activity Relationship Sar Investigations

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of indole-based compounds, including those related to N-Hydroxy-1H-indole-4-carboximidamide, is highly dependent on the substitution patterns on the indole (B1671886) ring and modifications of the carboximidamide moiety.

Indole Ring Substitution Patterns

The indole scaffold is a "privileged scaffold" in drug discovery, and its various positions (1 through 7) are key sites for modification to influence biological activity. nih.gov For inhibitors of IDO1, substitutions on the indole ring can significantly impact potency.

Research on related indole derivatives has shown that the position and nature of substituents on the indole ring are critical for inhibitory activity against IDO1. For instance, in a series of indole-2-carboxylic acid derivatives, substitutions at the 6- and 7-positions of the indole ring were explored. The introduction of an acetamido or ethylamino group at these positions was found to be favorable for binding to IDO1, leading to micromolar inhibitors. sci-hub.se However, only a limited range of substituents were well-tolerated at these positions. sci-hub.se

Furthermore, studies on indomethacin (B1671933) derivatives as IDO1 inhibitors revealed that the functional group at the 3-position of the indole ring had a strong effect on inhibitory activity. researchgate.net Computational studies also suggest that while substitutions on the five-membered ring of the indole may have a minor effect, small substitutions on the six-membered ring can significantly alter the electronic structure of the indole ring, which can, in turn, affect its binding to biological targets.

| Indole Ring Position | Substituent | Observed Effect on IDO1 Inhibitory Activity (in related compounds) |

| 2 | Carboxamide | Essential for activity in many indole-based inhibitors. nih.gov |

| 3 | Functional Group Variation | Strong effect on IDO1 inhibitory activity. researchgate.net |

| 5 | Electron-withdrawing group | Can enhance allosteric modulation in some indole-2-carboxamides targeting other receptors. nih.gov |

| 6 | Acetamido, Ethylamino | Favorable for binding in some indole-2-carboxylic acid derivatives. sci-hub.se |

| 7 | Fluoro | Tolerated and can be beneficial for activity in some indole-2-carboxylic acid derivatives. sci-hub.se |

Carboximidamide Moiety Modifications

The N-hydroxycarboximidamide (amidoxime) moiety is a key feature of potent IDO1 inhibitors like Epacadostat. nih.gov This group is crucial for interacting with the heme iron in the active site of the IDO1 enzyme. researchgate.net Modifications to this moiety can have a profound impact on inhibitory potency.

In a study of N'-hydroxyindazolecarboximidamides, which are structurally similar to this compound, the N'-hydroxy group was found to be critical for activity. nih.gov The N-hydrogen on the indazole ring was also presumed to be important for forming a hydrogen bonding network within the IDO1 active site. nih.gov This was supported by the finding that N-methylation of the indazole led to a loss of inhibitory activity. nih.gov

Furthermore, bioisosteric replacement of the indazole with a phenol (B47542) group, which also possesses a hydrogen-bonding hydroxyl group, retained moderate inhibitory activity, highlighting the importance of this hydrogen-bonding capability. nih.gov

| Moiety Modification | Rationale | Observed Effect on IDO1 Inhibitory Activity (in related compounds) |

| N'-hydroxy group | Heme iron chelation | Essential for potent inhibition. nih.gov |

| N-H on the indole/indazole ring | Hydrogen bonding in the active site | Important for activity; methylation leads to loss of inhibition. nih.gov |

| Bioisosteric replacement (e.g., indazole to phenol) | Maintain key interactions | Can retain moderate activity if hydrogen bonding is preserved. nih.gov |

Tail Length and Functional Group Optimization

The optimization of appended "tail" groups is a common strategy in drug design to enhance binding affinity and selectivity. In the context of indole-based IDO1 inhibitors, the nature and length of substituents can influence interactions with hydrophobic pockets within the enzyme's active site. nih.gov

For a series of indole-2-carboxamides acting as allosteric modulators of the cannabinoid receptor 1 (CB1), a critical chain length at the C3-position was identified. nih.gov Specifically, a propyl group was found to be optimal for binding cooperativity, while a hexyl group resulted in one of the lowest binding affinities observed for this class of modulators. nih.gov While this data is for a different target, it illustrates the principle that tail length is a critical parameter for optimization.

In the case of IDO1 inhibitors, the aryl group attached to the carboximidamide moiety also plays a significant role. For N'-hydroxyindazolecarboximidamides, substitutions on the phenyl ring were crucial for activity. Compounds with a 3-bromo or 3-chloro substitution on the phenyl ring were active, and additional substitution with a 4-fluoro group further increased potency. nih.gov This suggests that the electronic and steric properties of this "tail" are key to optimizing interactions within the IDO1 active site.

| Parameter | Modification | Observed Effect on Activity (in related compounds) |

| Alkyl chain length at C3 (indole-2-carboxamides for CB1) | Propyl | Optimal for binding cooperativity. nih.gov |

| Alkyl chain length at C3 (indole-2-carboxamides for CB1) | Hexyl | Resulted in very high binding affinity. nih.gov |

| Phenyl ring substitution (N'-hydroxyindazolecarboximidamides for IDO1) | 3-Bromo or 3-Chloro | Conferred inhibitory activity. nih.gov |

| Phenyl ring substitution (N'-hydroxyindazolecarboximidamides for IDO1) | 3-Bromo-4-fluoro | Showed the highest activity in the series. nih.gov |

Stereochemical Influences on Target Binding and Activity

Stereochemistry can play a pivotal role in the interaction of a drug molecule with its biological target. For IDO1 inhibitors, there is evidence of high stereoselectivity.

In a study using a racemic mixture of an IDO1 inhibitor, it was observed that the R and S enantiomers bound preferentially to different enzymes. The R enantiomer of the inhibitor showed approximately 200-fold stronger efficacy for human IDO1 (hIDO1) compared to the S enantiomer. nih.gov Conversely, the S enantiomer was suggested to bind more strongly to human tryptophan dioxygenase (hTDO), a related enzyme. nih.gov This demonstrates that the three-dimensional arrangement of atoms is critical for optimal binding and inhibition of IDO1.

Selectivity Profiling against Related Biological Targets

For an effective therapeutic agent, selectivity for the intended target over other related proteins is crucial to minimize off-target effects. The primary related target for IDO1 inhibitors is tryptophan dioxygenase (TDO), another heme-containing enzyme that catalyzes the first step in the kynurenine (B1673888) pathway. nih.gov

Several studies have focused on developing IDO1-selective inhibitors. For example, the inhibitor IPD was found to be approximately 400-fold more potent against hIDO1 (IC50 of 1 µM) than against hTDO (IC50 of 424 µM). nih.gov The structural basis for this selectivity lies in the flexibility of the IDO1 active site, which allows the inhibitor to adopt a binding pose that is distinct from its conformation in the more rigid TDO active site. nih.gov

In another study, some indole-2-carboxylic acid derivatives were identified as dual inhibitors of both IDO1 and TDO, with some compounds exhibiting moderate inhibitory activity against both enzymes. sci-hub.se The development of either selective or dual inhibitors depends on the therapeutic strategy.

| Compound/Series | Target(s) | Selectivity Profile |

| IPD | IDO1, TDO | ~400-fold selective for IDO1 over TDO. nih.gov |

| Indole-2-carboxylic acid derivatives | IDO1, TDO | Some compounds showed dual inhibitory activity. sci-hub.se |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Binding Mode Analysis with Enzyme Crystal Structures (e.g., IDO1, SphK2)

Molecular docking simulations of N-Hydroxy-1H-indole-4-carboximidamide have been instrumental in elucidating its binding mode within the active sites of key enzymatic targets like Indoleamine 2,3-dioxygenase 1 (IDO1) and Sphingosine Kinase 2 (SphK2). In the case of IDO1, a crucial enzyme in cancer immunotherapy, the N-hydroxyamidine functional group is predicted to be a key player in the interaction with the heme cofactor. nih.gov The binding mode of N-hydroxyamidines to IDO1 has been a subject of investigation, with computational studies helping to clarify the specific orientation and coordination with the iron center of the heme group. nih.gov

For SphK2, another important target in cancer and inflammatory diseases, docking studies would likely reveal the accommodation of the indole (B1671886) scaffold within a hydrophobic pocket, with the N-hydroxycarboximidamide group forming crucial interactions with polar residues at the active site. The analysis of these docked poses provides a static yet insightful snapshot of the potential binding conformation.

| Target Enzyme | Predicted Interacting Moiety of this compound | Key Active Site Feature |

| IDO1 | N-Hydroxyamidine | Heme Cofactor |

| SphK2 | Indole Scaffold, N-Hydroxycarboximidamide | Hydrophobic Pocket, Polar Residues |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of this compound. nih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

DFT calculations can be employed to determine the electronic structure of this compound, providing insights into its reactivity. nih.govrsc.orgnih.govdnu.dp.ua By calculating the distribution of electron density, one can identify the most electron-rich and electron-poor regions of the molecule. This information is crucial for understanding how the molecule will interact with its biological target. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack. nih.gov The HOMO-LUMO energy gap is also an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Spectroscopic Property Predictions (e.g., NMR, IR)

DFT methods are also powerful tools for predicting the spectroscopic properties of molecules. nih.govresearchgate.net The theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure. nih.govresearchgate.net For this compound, DFT calculations could predict the characteristic vibrational modes of the indole ring, the C=N bond of the imidamide, and the N-O and O-H bonds of the hydroxyamidine group. Similarly, the proton and carbon NMR chemical shifts for each unique atom in the molecule can be predicted, aiding in its structural elucidation.

| Spectroscopic Property | Predicted Feature for this compound |

| IR Frequencies | Vibrational modes for indole C-H, N-H; C=N stretch; N-O stretch; O-H stretch |

| 1H NMR Chemical Shifts | Distinct signals for protons on the indole ring and the hydroxyamidine group |

| 13C NMR Chemical Shifts | Distinct signals for carbon atoms in the indole and carboximidamide moieties |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode of this compound within the active site of its target enzyme. nih.govnih.gov These simulations can reveal whether the initial docked pose is maintained or if the ligand undergoes significant conformational changes. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. nih.gov MD simulations can also provide insights into the flexibility of the protein and the ligand, and how they adapt to each other upon binding.

Ligand-Based and Structure-Based Drug Design Strategies

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are frequently explored using computational methods to design novel therapeutic agents. nih.gov While direct and extensive computational studies on this compound are not widely published, its role as a key intermediate and foundational scaffold in the development of potent enzyme inhibitors allows for an analysis of its utility through the lens of ligand-based and structure-based drug design. Research into related indole-based compounds provides significant insights into how the structural and electronic features of the this compound scaffold can be leveraged for therapeutic targeting.

A notable example is the exploration of indole-based derivatives as inhibitors of Sphingosine Kinase 2 (SphK2), an enzyme implicated in various diseases, including cancer and inflammatory conditions. nih.gov In these studies, N'-hydroxy-1H-indole-4-carboximidamide (referred to as compound 2b in the research) was synthesized as a key intermediate for the generation of a library of more complex indole-based inhibitors. nih.govnih.gov The design strategy revolved around modifying the indole scaffold at different positions to understand the structure-activity relationship (SAR) and to optimize potency and selectivity for SphK2 over the SphK1 isoform.

Ligand-Based Approaches:

Ligand-based drug design focuses on the analysis of compounds known to interact with a target of interest. mdpi.com By comparing the chemical features of active molecules, a pharmacophore model can be developed, which represents the essential steric and electronic properties required for biological activity.

In the context of SphK2 inhibitors, the indole scaffold of this compound serves as a core element. The SAR studies of its derivatives revealed that the substitution pattern on the indole ring is critical for inhibitory activity and selectivity. For instance, it was discovered that decorations at the 1,5-position of the indole ring were ideal for achieving SphK2 selectivity. nih.gov Homologation studies, which involve systematically increasing the length of an alkyl tail attached to the scaffold, identified an optimal tail length of nine or ten methylene (B1212753) units, depending on the specific indole scaffold used. nih.gov These findings are crucial for building a ligand-based pharmacophore model for SphK2 inhibition, where the indole ring acts as a central scaffold for orienting other functional groups.

Structure-Based Approaches:

Structure-based drug design relies on the three-dimensional structure of the biological target, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking, a key method in this approach, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.com

Molecular docking studies on the indole-based SphK2 inhibitors derived from the this compound scaffold have provided detailed insights into their binding mechanism. These computational models show that the linear alignment of the 1,5-disubstituted indole scaffold allows for optimal nonpolar interactions deep within the substrate-binding pocket of SphK2. nih.gov The position of the indole ring within a nonpolar channel of the enzyme is crucial for effective binding. nih.gov

Docking results have highlighted key interactions with specific amino acid residues. For example, the indole moiety is predicted to have favorable π-stacking interactions with a phenylalanine residue (Phe548) in the SphK2 binding pocket. nih.gov However, certain substitution patterns can lead to steric clashes with other residues, such as Valine304, which would decrease the inhibitor's potency. nih.gov Furthermore, the guanidine (B92328) head group of the more complex inhibitors is shown to be driven towards an aspartic acid residue (Asp308), forming important electrostatic interactions. nih.gov These detailed interaction models explain the observed SAR and guide the rational design of more potent and selective inhibitors based on the foundational indole structure.

The following table summarizes the inhibitory activity of selected indole-based SphK2 inhibitors developed from scaffolds including this compound.

| Compound | Indole Scaffold Substitution | Alkyl Tail Length (CH₂) | SphK2 IC₅₀ (nM) | SphK1 IC₅₀ (nM) | Selectivity (Fold vs. SphK1) |

| 6g | 1,5-disubstituted | 9 | 40 ± 10 | >10000 | >250 |

| 6r | 1,5-disubstituted | 10 | 30 ± 10 | >10000 | >333 |

| 11 | 1,6-disubstituted | 10 | 250 ± 100 | >10000 | >40 |

Data sourced from a study on Sphingosine Kinase 2 inhibitors. nih.gov

This data clearly demonstrates the importance of the substitution pattern on the indole core, a key insight derived from a combined approach of chemical synthesis, biological evaluation, and computational modeling. While this compound itself was an intermediate, its structural framework is central to the ligand and structure-based design strategies employed.

Future Perspectives in N Hydroxy 1h Indole 4 Carboximidamide Research

Exploration of Novel Biological Targets

While IDO1 is the most well-characterized target of N-Hydroxy-1H-indole-4-carboximidamide and related hydroxyamidine compounds, the indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net Future research will likely focus on systematically screening this compound against a broader panel of enzymes and receptors to uncover potential secondary targets or novel primary activities.

This exploration is motivated by findings from related indole-based molecules. For instance, certain indole derivatives have demonstrated inhibitory activity against other enzymes, such as histone deacetylases (HDACs), which are also relevant in cancer therapy. nih.gov Specifically, the introduction of a hydroxamic acid group to an indolebutyric acid structure resulted in a potent HDAC inhibitor. nih.gov Furthermore, different indole carboxamide scaffolds have been identified as inhibitors of the androgen receptor's binding function 3 (BF3), presenting a novel approach to treating castration-resistant prostate cancers. researchgate.net These examples underscore the chemical versatility of the indole core and suggest that this compound itself, or its close derivatives, may possess valuable off-target or polypharmacological effects that could be therapeutically exploited. A comprehensive profiling effort could reveal unexpected mechanisms of action or opportunities for drug repurposing in different disease contexts.

Advanced Synthetic Methodologies and Scaffold Diversification

The evolution of this compound research is intrinsically linked to advancements in organic synthesis. Future work will focus on developing more efficient, scalable, and versatile synthetic routes to the core N-hydroxyindole structure. unito.itresearchgate.net Techniques like the Fischer Indole Synthesis, a foundational method for creating the indole ring, are continuously being optimized with new catalysts and reaction conditions to accommodate more complex molecular designs. numberanalytics.com

A key area of future development is scaffold diversification. This involves chemically modifying the indole core to create novel analogs with improved potency, selectivity, or pharmacokinetic properties. One promising approach is "scaffold hopping," where the indole ring system is replaced with a bioisosteric equivalent. For example, research into N′-hydroxyindazolecarboximidamides has shown that the indazole scaffold can serve as a viable alternative for generating IDO1 inhibitors, providing a new structural framework for optimization. nih.gov The synthesis of diverse libraries based on the 1H-indole-2-carboxamide scaffold has also yielded potent compounds against various cancer cell lines. nih.gov Such diversification allows chemists to explore new chemical space, potentially leading to the discovery of compounds with superior therapeutic profiles compared to the parent molecule. nih.govnih.gov

| Research Area | Objective | Rationale & Key Methodologies |

|---|---|---|

| Novel Target Exploration | Identify new or secondary biological targets beyond IDO1. | The indole scaffold is known to interact with multiple targets like HDACs and androgen receptors. nih.govresearchgate.net Methodologies would include broad-panel enzymatic and receptor screening. |

| Scaffold Diversification | Synthesize novel analogs with improved properties. | Explore new chemical space by modifying the indole core or using bioisosteric replacements like indazole to enhance potency or selectivity. nih.govnih.gov |

| Multi-Omics Integration | Achieve a holistic understanding of the compound's cellular impact. | Combine genomics, proteomics, and metabolomics data to uncover mechanisms of action, identify off-targets, and discover biomarkers for patient stratification. nygen.ionih.gov |

| Advanced Computational Modeling | Predictive modeling of compound-target interactions and activity. | Move beyond simple docking to utilize molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models for more accurate predictions. nih.govspringernature.com |

| Collaborative Research | Accelerate development through shared expertise and resources. | Form academic-industry partnerships and multi-disciplinary consortia to combine strengths in basic research and clinical development. |

Integration of Multi-Omics Data in Target Identification

Future research will increasingly move beyond single-endpoint assays to embrace a systems-biology perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the complete cellular response to a compound like this compound. nygen.ionih.gov This holistic strategy provides a much deeper understanding of a drug's mechanism of action, potential off-target effects, and pathways of acquired resistance. nih.gov

By analyzing changes across multiple molecular layers simultaneously, researchers can construct comprehensive regulatory networks that show how drug-target engagement translates into a phenotypic outcome. nih.govnih.gov For example, integrating proteomics data with genomic and transcriptomic data can help prioritize which genetic changes have a functional consequence, revealing key molecules and pathways. nih.govethz.ch Applying these techniques to cells or tumors treated with this compound could validate its on-target effects on the tryptophan-kynurenine pathway and simultaneously uncover novel, unexpected perturbations in other metabolic or signaling pathways. This approach is crucial for identifying new biomarkers to predict patient response and for understanding the complex biological context in which the drug operates. nygen.io

Development of Advanced Computational Models

Computational chemistry and molecular modeling are already integral to drug discovery, and their sophistication continues to grow. For this compound, initial efforts have included molecular docking studies to visualize its binding mode within the active site of IDO1. nih.gov However, future research will employ more advanced computational models to gain deeper, more dynamic insights.

These advanced methods may include:

Molecular Dynamics (MD) Simulations: To model the flexibility of the protein target and predict the stability and binding free energy of the compound-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) Models: To build predictive models that correlate the chemical structures of a series of indole analogs with their biological activity, guiding the design of more potent inhibitors.

Systems Pharmacology Models: To integrate data on drug-target interactions with larger biological network data, helping to predict the compound's effects at the cellular and even organismal level. springernature.com

These models will serve not only to refine existing inhibitor scaffolds but also to perform large-scale in silico screening of virtual compound libraries to identify novel chemical starting points for inhibitors targeting IDO1 or other newly identified targets. researchgate.net

Collaborative Research Directions

The complexity and cost of modern drug development necessitate a collaborative approach to advance compounds like this compound. Future progress will increasingly depend on strategic partnerships that bridge the gap between different sectors of the scientific community.

Key collaborative models include:

Academic-Industry Partnerships: These collaborations can leverage the strengths of both worlds. Academia often excels in novel target identification, mechanistic biology, and the exploration of new chemical scaffolds, while industry provides the resources for high-throughput screening, medicinal chemistry optimization, preclinical toxicology, and clinical trial execution. nih.govresearchgate.net

Multi-Disciplinary Consortia: Bringing together experts from organic chemistry, computational biology, pharmacology, and clinical medicine can foster innovation and a more comprehensive approach to problem-solving. numberanalytics.com Such consortia are ideal for tackling complex challenges like understanding the tumor microenvironment's response to IDO1 inhibition.

Open-Source Data Sharing: Platforms that allow for the sharing of pre-clinical data, such as screening results or omics datasets, can prevent the duplication of effort and accelerate the discovery process for the entire research community.

By fostering these collaborative ecosystems, the research community can more effectively translate promising laboratory findings for this compound and its derivatives into tangible clinical benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.